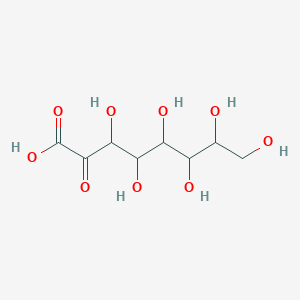
2-Octulosonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Octulosonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14O9 and its molecular weight is 254.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Significance
KDO is integral to the structure of lipopolysaccharides, which are essential for the integrity of the outer membrane of Gram-negative bacteria. The presence of KDO in LPS contributes to the virulence of pathogens such as Moraxella catarrhalis, where it plays a role in immune evasion and bacterial adherence to host cells . This has led to investigations into KDO as a potential target for vaccine development and therapeutic interventions against bacterial infections.
Vaccine Development
Research indicates that KDO-containing oligosaccharides can enhance the immunogenicity of vaccines. The oligosaccharide moiety of LPS has been shown to affect the biological activity and virulence of bacteria, suggesting that KDO derivatives could be utilized in designing novel vaccines . For instance, studies have explored KDO's role in creating conjugate vaccines that elicit stronger immune responses.
Antibacterial Agents
KDO's unique structure has prompted investigations into its potential as an antibacterial agent. D-peptide binders targeting KDO have been developed, offering a new avenue for creating therapeutics aimed at treating infections caused by Gram-negative bacteria . These compounds may disrupt bacterial surface interactions, providing a mechanism for novel antibacterial strategies.
Biocatalysis and Organic Synthesis
KDO is also significant in the field of biocatalysis, particularly in synthesizing complex carbohydrates and pharmaceutical intermediates. The development of engineered aldolases capable of utilizing KDO as a substrate has opened new pathways for synthesizing enantiomerically pure compounds .
Enzyme Engineering
Directed evolution techniques have been employed to enhance the specificity and efficiency of enzymes that catalyze reactions involving KDO. For example, researchers have successfully altered sialic acid aldolases to accept KDO, enabling more efficient synthesis processes for pharmaceutical applications .
Synthesis of Derivatives
Innovative synthetic routes for KDO and its derivatives have been established, allowing for large-scale production suitable for industrial applications. These methods often involve aldolase-catalyzed reactions that yield high-purity products with potential uses in drug formulation .
Material Science Applications
KDO's amphiphilic properties make it a candidate for developing new materials, particularly surfactants and emulsifiers. Research has demonstrated that KDO can be modified to create complexing surfactants with unique surface properties suitable for various industrial applications .
Case Studies and Research Findings
Properties
CAS No. |
107947-93-3 |
|---|---|
Molecular Formula |
C8H14O9 |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
InChI Key |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Synonyms |
2-OclA 2-octulosonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















